Cas no 7356-47-0 (Benzoic acid,5-[2-[4-[[4-[2-[2,4-diamino-5-methyl-3-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]thio]phenyl]diazenyl]-2-hydroxy-,sodium salt (1:2))

Benzoic acid,5-[2-[4-[[4-[2-[2,4-diamino-5-methyl-3-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]thio]phenyl]diazenyl]-2-hydroxy-,sodium salt (1:2) structure
7356-47-0 structure
Product Name:Benzoic acid,5-[2-[4-[[4-[2-[2,4-diamino-5-methyl-3-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]thio]phenyl]diazenyl]-2-hydroxy-,sodium salt (1:2)
Numero CAS:7356-47-0
MF:C32H26N8NaO6S2
MW:705.71861410141
CID:574908
Update Time:2024-03-05

Benzoic acid,5-[2-[4-[[4-[2-[2,4-diamino-5-methyl-3-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]thio]phenyl]diazenyl]-2-hydroxy-,sodium salt (1:2) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,5-[2-[4-[[4-[2-[2,4-diamino-5-methyl-3-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]thio]phenyl]diazenyl]-2-hydroxy-,sodium salt (1:2)
    • sodium,(3E)-3-[[4-[4-[[2,4-diamino-5-methyl-3-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]sulfanylphenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid
    • Inchi: 1S/C32H26N8O6S2.Na/c1-18-16-27(30(34)31(29(18)33)40-37-21-6-13-25(14-7-21)48(44,45)46)39-36-20-4-11-24(12-5-20)47-23-9-2-19(3-10-23)35-38-22-8-15-28(41)26(17-22)32(42)43;/h2-17,35H,33-34H2,1H3,(H,42,43)(H,44,45,46);/q;+1/b38-22+,39-36+,40-37+;
    • Chiave InChI: WTRCTAIXCGDXIA-BFKUTSECSA-N
    • Sorrisi: S(C1C([H])=C([H])C(=C([H])C=1[H])/N=N/C1C(=C(C([H])=C(C([H])([H])[H])C=1N([H])[H])/N=N/C1C([H])=C([H])C(=C([H])C=1[H])SC1C([H])=C([H])C(=C([H])C=1[H])N([H])/N=C1\C([H])=C([H])C(C(C(=O)O[H])=C\1[H])=O)N([H])[H])(=O)(=O)O[H].[Na+]

Proprietà calcolate

  • Massa esatta: 705.131
  • Massa monoisotopica: 705.131
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 49
  • Conta legami ruotabili: 10
  • Complessità: 1410
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 268A^2

Proprietà sperimentali

  • Densità: 1.52
  • Indice di rifrazione: 1.736
  • PSA: 271.78000
  • LogP: 11.45050

Benzoic acid,5-[2-[4-[[4-[2-[2,4-diamino-5-methyl-3-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]thio]phenyl]diazenyl]-2-hydroxy-,sodium salt (1:2) Letteratura correlata

Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd